![molecular formula C10H20N2O4 B12611596 tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate CAS No. 875483-08-2](/img/structure/B12611596.png)
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carbamate group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitroalkane under controlled conditions. One common method involves the use of tert-butyl carbamate and a nitroalkane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the nitro group.
tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains additional hydroxyl groups, leading to different reactivity and applications
Uniqueness
tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate is unique due to the presence of both the nitro and carbamate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse applications in organic synthesis, biology, and medicine .
Eigenschaften
CAS-Nummer |
875483-08-2 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-nitropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-5-6-8(7-12(14)15)11-9(13)16-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
InChI-Schlüssel |
FSIFHIZOINNYIH-MRVPVSSYSA-N |
Isomerische SMILES |
CCC[C@H](C[N+](=O)[O-])NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC(C[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
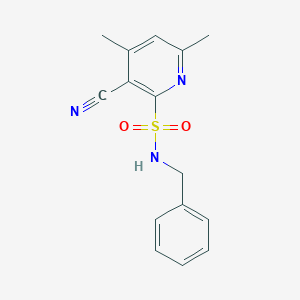
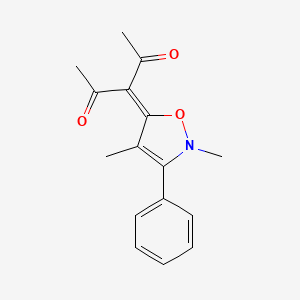
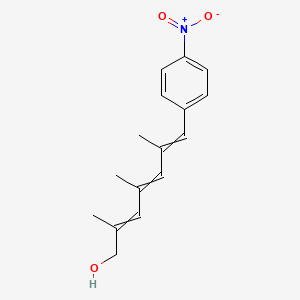


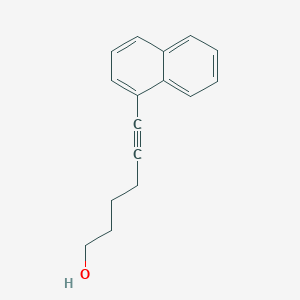
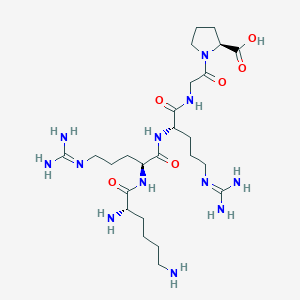
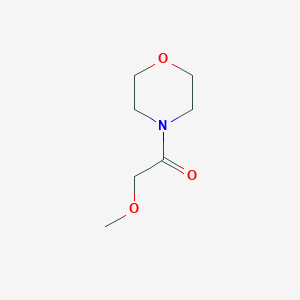
![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
